

# (2,6-Dihydroxyphenyl)boronic acid CAS number 848409-34-7

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2,6-Dihydroxyphenyl)boronic acid

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An In-Depth Technical Guide to (2,6-Dihydroxyphenyl)boronic acid

## Abstract

**(2,6-Dihydroxyphenyl)boronic acid** (CAS No. 848409-34-7) is a versatile organoboron compound that is garnering significant interest within the scientific community. Its unique molecular architecture, featuring a boronic acid moiety flanked by two hydroxyl groups on a phenyl ring, imparts distinct chemical properties that are highly advantageous in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, stability, and core applications. We delve into the mechanistic underpinnings of its utility in palladium-catalyzed cross-coupling reactions, its role as a scaffold in drug discovery, and its potential in the development of advanced chemical sensors. Detailed experimental protocols and safety considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable reagent.

## Introduction and Molecular Overview

**(2,6-Dihydroxyphenyl)boronic acid** is an aromatic boronic acid characterized by a  $B(OH)_2$  group and two hydroxyl (-OH) groups positioned ortho to the carbon-boron bond. This specific substitution pattern is critical to its reactivity and utility. The boronic acid group is a versatile functional handle, most renowned for its role in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[1][2] The adjacent hydroxyl groups can influence the electronic properties of the boronic acid, enhance solubility in polar solvents, and participate in

intramolecular hydrogen bonding, thereby modulating the compound's stability and reactivity.[3]  
[4]

Boronic acids, in general, are recognized as important building blocks in modern chemistry due to their stability, low toxicity, and broad functional group tolerance.[5] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), where it forms a reversible covalent bond with the catalytic serine residue of the target enzyme.[5][6] The presence of the dihydroxy functionality on this specific scaffold offers additional points for interaction with biological targets, making it a compelling candidate for library synthesis and lead optimization in drug discovery programs.[7]

## Structural Analysis

The core of **(2,6-Dihydroxyphenyl)boronic acid** features an  $sp^2$ -hybridized boron atom, which imparts Lewis acidic character.[4] In aqueous solutions at physiological pH, it exists predominantly in its neutral, trigonal planar form. However, at higher pH, it can accept a hydroxide ion to form a more nucleophilic, anionic tetrahedral boronate species, a crucial step for transmetalation in the Suzuki-Miyaura catalytic cycle.[5][8]

Caption: Structure of **(2,6-Dihydroxyphenyl)boronic acid**.

## Physicochemical and Safety Data

A summary of the key properties and identifiers for **(2,6-Dihydroxyphenyl)boronic acid** is presented below. This data is essential for experimental design, safety assessment, and regulatory compliance.

Property	Value	Reference(s)
CAS Number	848409-34-7	[3][9]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BO <sub>4</sub>	[3][9]
Molecular Weight	153.93 g/mol	[10][11]
MDL Number	MFCD09998727	[10][11]
Appearance	Yellow powder	[3]
Purity	Typically available as ≥95%	[3]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C, under inert atmosphere.	[10][12]
SMILES Code	OB(O)C1=C(O)C=CC=C1O	[10]
InChI Key	ACIZIJMWGZWBDP-UHFFFAOYSA-N	[13][14]

## Safety and Handling

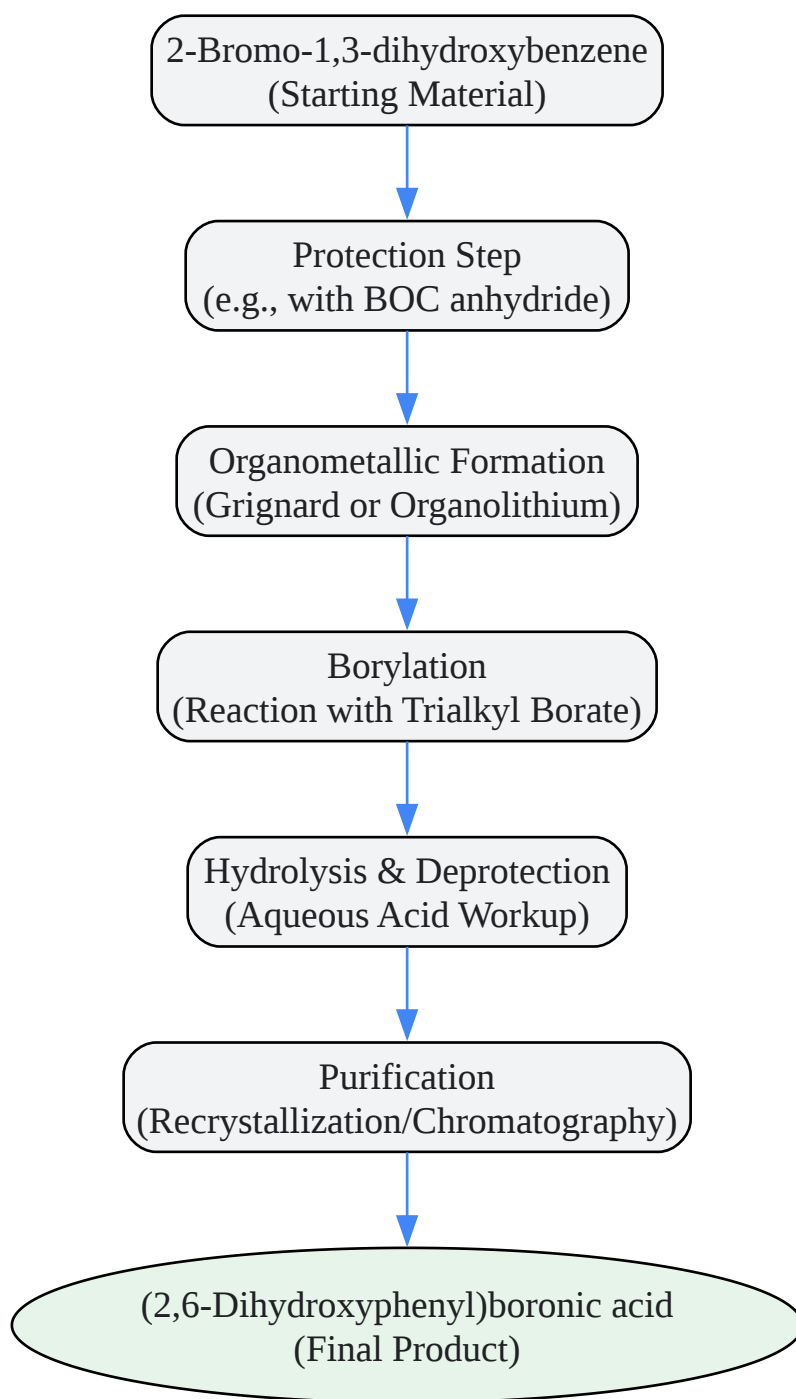
As with all laboratory chemicals, **(2,6-Dihydroxyphenyl)boronic acid** should be handled in accordance with good industrial hygiene and safety practices.[12]

- **Hazard Identification:** The compound is classified as an irritant and may be harmful if swallowed.[11][14] For related compounds, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[15][16]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16] Gloves must be inspected before use and disposed of properly after handling.
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid dust formation.[17][18]
- **First Aid Measures:**

- If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[18]
- If on Skin: Wash with plenty of water.[17]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16][17]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]

## Synthesis and Purification

The synthesis of hydroxyphenylboronic acids typically involves strategies that accommodate the reactive phenolic hydroxyl groups. A common and industrially scalable approach starts from the corresponding bromophenol, which is more readily available and cost-effective.[19] The hydroxyl groups must be protected before the borylation step to prevent them from interfering with the organometallic intermediates.



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Caption: Generalized workflow for the synthesis of **(2,6-Dihydroxyphenyl)boronic acid**.

## Detailed Experimental Protocol: Synthesis from Bromophenol Derivative

This protocol is a representative example adapted from established methods for synthesizing hydroxyphenylboronic acids.<sup>[19]</sup>

Objective: To synthesize **(2,6-Dihydroxyphenyl)boronic acid** from a protected 2-bromo-1,3-dihydroxybenzene precursor.

### Step 1: Protection of Hydroxyl Groups

- Rationale: The acidic protons of the hydroxyl groups would quench the highly basic organometallic reagent required for borylation. A protecting group like tert-Butyloxycarbonyl (BOC) is used as it is stable to the reaction conditions but easily removed during acidic workup.<sup>[4]</sup><sup>[19]</sup>
- Dissolve the 2-bromo-1,3-dihydroxybenzene starting material in a suitable aprotic solvent (e.g., THF, DCM).
- Add a base (e.g., Triethylamine, DMAP) followed by the protecting group reagent (e.g., Di-tert-butyl dicarbonate).
- Stir the reaction at room temperature until completion (monitor by TLC).
- Perform an aqueous workup and purify the protected intermediate, for example, by column chromatography.

### Step 2: Lithium-Halogen Exchange and Borylation

- Rationale: An organolithium reagent like n-butyllithium is used to perform a lithium-halogen exchange with the aryl bromide at low temperatures. This forms a highly nucleophilic aryllithium species, which then attacks the electrophilic boron atom of a trialkyl borate.<sup>[19]</sup><sup>[20]</sup>
- Dissolve the protected aryl bromide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add a solution of n-butyllithium (e.g., 2.2 equivalents) dropwise, maintaining the low temperature.
- After stirring for approximately 1 hour, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.

### Step 3: Hydrolysis and Deprotection

- Rationale: The addition of aqueous acid serves two purposes: it hydrolyzes the boronate ester intermediate to the desired boronic acid and simultaneously cleaves the acid-labile BOC protecting groups.<sup>[19]</sup>
- Cool the reaction mixture in an ice bath and cautiously quench by adding aqueous acid (e.g., 2M HCl).
- Stir vigorously for 1-2 hours until hydrolysis and deprotection are complete.
- Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

### Step 4: Purification

- Rationale: Purification is necessary to remove unreacted starting materials and side products, yielding the final product with high purity.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by silica gel column chromatography.
- Dry the purified solid under vacuum to yield **(2,6-Dihydroxyphenyl)boronic acid**.

## Key Applications and Reaction Mechanisms

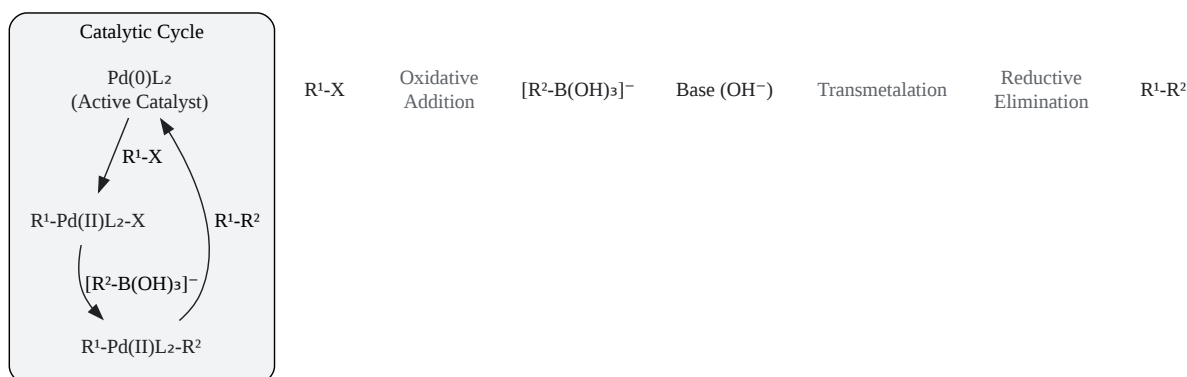
The unique structure of **(2,6-Dihydroxyphenyl)boronic acid** makes it a valuable reagent in several key areas of chemical research and development.

## Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds with high efficiency and functional group tolerance.<sup>[1][2]</sup> **(2,6-Dihydroxyphenyl)boronic acid** serves as an excellent coupling partner in these reactions.

Mechanism: The reaction proceeds via a catalytic cycle involving a palladium catalyst.<sup>[8][21]</sup>

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
- **Transmetalation:** The boronic acid is activated by a base to form a tetrahedral boronate. This species then transfers its organic group (the 2,6-dihydroxyphenyl moiety) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-hydroxyl groups can potentially act as directing groups or ligands for the palladium catalyst, which may influence the reaction's efficiency and selectivity.<sup>[4]</sup> This makes the reagent particularly useful for synthesizing complex biaryl structures that are prevalent in pharmaceuticals and functional materials.<sup>[1]</sup>

## Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are considered privileged structures in medicinal chemistry.<sup>[5][22]</sup> Their ability to act as transition-state analogs allows them to serve as potent, reversible inhibitors of serine proteases, threonine proteases, and  $\beta$ -lactamases.<sup>[20][23]</sup>

- **Enzyme Inhibition:** The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine or threonine residue in an enzyme's active site, mimicking the transition state of substrate hydrolysis.<sup>[23]</sup> This mechanism is central to the action of drugs like Bortezomib.<sup>[6]</sup>
- **Scaffold for Library Synthesis:** **(2,6-Dihydroxyphenyl)boronic acid** provides a rigid scaffold with multiple functionalization points. The boronic acid can be used in coupling reactions, while the two hydroxyl groups can be derivatized to explore the chemical space around a biological target.<sup>[22]</sup>
- **Bioisostere:** The boronic acid group is often considered a bioisostere of the carboxylic acid group, offering a different geometric and electronic profile while maintaining the ability to engage in key hydrogen bonding interactions.<sup>[5]</sup>

## Chemical Sensing and Supramolecular Chemistry

A fundamental property of boronic acids is their ability to form reversible covalent complexes with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose).<sup>[3][4]</sup> This interaction forms a five- or six-membered cyclic boronate ester.

Caption: Reversible complexation of a boronic acid with a diol.

This property is the basis for using boronic acid-functionalized molecules in:

- Glucose Sensors: Changes in glucose concentration shift the equilibrium, which can be transduced into a measurable optical or electrochemical signal.[4]
- Biomolecule Separation: Boronate affinity chromatography is a powerful technique for purifying cis-diol-containing biomolecules like glycoproteins and RNA.[24]

The dihydroxy substitution on the phenyl ring of the title compound could potentially modulate the binding affinity and pH sensitivity of this complexation, offering a tunable platform for sensor development.

## Stability, Storage, and Advanced Formulations

A significant challenge in working with boronic acids is their potential instability. They are susceptible to degradation pathways such as oxidation and protodeboronation (cleavage of the C-B bond).[25][26]

- Oxidative Instability: Boronic acids can be oxidized by reactive oxygen species, a process that can be problematic in biological contexts.[25][26] Proper storage under an inert atmosphere helps mitigate this.[12]
- Protodeboronation: This process, often catalyzed by acid, base, or metal catalysts, replaces the boronic acid group with a hydrogen atom. It can be a significant competing pathway during cross-coupling reactions, reducing yields.[27]
- Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is typically reversible upon addition of water.[4]

To address these stability issues, more stable surrogates have been developed. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be stored long-term on the benchtop. Under the basic conditions of a Suzuki coupling, they undergo slow hydrolysis to release the unstable boronic acid in situ, maintaining a low, steady concentration that favors cross-coupling over degradation.[27] For researchers working with particularly sensitive systems or seeking maximum reproducibility, converting **(2,6-Dihydroxyphenyl)boronic acid** to its MIDA boronate derivative is a highly recommended strategy.

## Conclusion

**(2,6-Dihydroxyphenyl)boronic acid** is a multifunctional chemical tool with significant potential for innovation in both synthetic and medicinal chemistry. Its value is derived from the synergistic interplay between the versatile boronic acid moiety and the ortho-dihydroxy substitution pattern. As a key building block for Suzuki-Miyaura coupling, it enables the construction of complex molecular architectures. In drug discovery, it serves as a valuable scaffold and a potential enzyme inhibitor. While its handling requires attention to stability, established protocols and the availability of stable surrogates like MIDA boronates make it an accessible and powerful reagent for advanced research. This guide has provided the foundational knowledge for scientists to confidently and effectively incorporate this compound into their experimental workflows.

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- To cite this document: BenchChem. [(2,6-Dihydroxyphenyl)boronic acid CAS number 848409-34-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386938#2-6-dihydroxyphenyl-boronic-acid-cas-number-848409-34-7]

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